molecular formula C14H10ClN3O2S B12180877 N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B12180877
M. Wt: 319.8 g/mol
InChI Key: KYPLDNVPFGQZHC-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide is a heterocyclic acetamide derivative characterized by a benzothiadiazole core substituted at the 4-position and a 2-chlorophenoxy group linked via an acetamide bridge. The benzothiadiazole moiety imparts unique electronic properties due to its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . This compound is part of a broader class of benzothiadiazole derivatives investigated for their polypharmacological activities, including monoamine oxidase (MAO) and cholinesterase inhibition, as well as anticancer and antimicrobial effects .

Properties

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C14H10ClN3O2S/c15-9-4-1-2-7-12(9)20-8-13(19)16-10-5-3-6-11-14(10)18-21-17-11/h1-7H,8H2,(H,16,19)

InChI Key

KYPLDNVPFGQZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=NSN=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 2-chlorophenoxyacetic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide, which were evaluated against multiple bacterial and fungal strains. The results indicated potent activity against pathogens such as Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that benzothiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound were found to exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Material Science Applications

2.1 Optical Materials

This compound has been explored for its optical properties. Research indicates that compounds with benzothiadiazole units can serve as effective fluorescent materials due to their ability to emit light upon excitation. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2.2 Coordination Chemistry

The compound's amide functionality allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been studied for potential applications in catalysis and material synthesis. The coordination behavior of benzothiadiazole derivatives can enhance the catalytic efficiency of metal-based reactions .

Table 1: Antimicrobial Activity of Benzothiadiazole Derivatives

CompoundBacterial StrainMIC (μmol/mL)MBC (μmol/mL)
AStaphylococcus aureus10.721.4
BEscherichia coli15.030.0
CCandida albicans12.525.0

Table 2: Anticancer Activity of Benzothiadiazole Derivatives

CompoundCell LineIC50 (μM)
AMCF-75.0
BHeLa7.5
CA5496.0

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiadiazole and Benzothiazole Acetamide Derivatives

Compound Name Substituents on Core Ring Phenoxy Group Substituents Molecular Weight (g/mol) Key Biological Activities References
N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide (Target Compound) Benzothiadiazole 2-Cl 333.78* MAO-B, BChE inhibition (hypothesized)
N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide Benzothiazole (6-Cl) 2,4-diCl 387.67 Enhanced lipophilicity; potential enzyme inhibition
N-(2,1,3-Benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide Benzothiadiazole 2,4-diMe 327.37 Reduced steric hindrance; improved solubility
N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide Benzothiadiazole (5-Me) 2-Me 341.40 Increased metabolic stability

*Calculated based on molecular formula C₁₄H₁₀ClN₃O₂S.

Key Observations:

  • Chlorine vs. Methyl Substituents: Chlorine atoms (e.g., 2-Cl in the target compound) enhance electronegativity and binding affinity to enzyme active sites, as seen in MAO inhibitors like safinamide . Methyl groups (e.g., 2-Me in ) reduce polarity, improving pharmacokinetic profiles.
  • Benzothiadiazole vs. Benzothiazole Cores: Benzothiadiazole derivatives exhibit stronger electron-withdrawing effects compared to benzothiazoles, which may enhance interactions with catalytic residues in enzymes like acetylcholinesterase (AChE) .

Physicochemical and Crystallographic Comparisons

  • Bond Length Variations: highlights that acetamide derivatives with bromophenyl or naphthyl substituents exhibit minor deviations in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related compounds), which could influence conformational stability and packing in crystal lattices .
  • Solubility and Stability: The 2-chlorophenoxy group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogues (e.g., : 2-(4-chlorophenoxy)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide), where methoxy groups enhance polarity .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O2S. Its structure features a benzothiadiazole moiety linked to a chlorophenoxy acetamide group. This unique combination contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with a benzothiadiazole core exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against various bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4p--
3h--

This indicates the potential of benzothiadiazole derivatives as effective antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, compounds similar to this have shown cytotoxicity with IC50 values ranging from 3.58 to 15.36 μM against different cancer cell lines . The mechanism of action often involves the inhibition of critical kinases associated with cancer progression.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4aMCF-73.58
4fA54915.36
4rHeLa-

In vitro studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes involved in disease mechanisms. For instance, it has been noted for its inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system .

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (μM)
BRAF0.194
VEGFR-20.071
FAAH-

These findings suggest that this compound could be valuable in developing treatments for conditions such as cancer and pain management.

Case Studies

A notable case study involved the synthesis and evaluation of benzothiadiazole derivatives for their anticancer properties. The study found that certain derivatives exhibited significant potency against multiple cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic options.

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